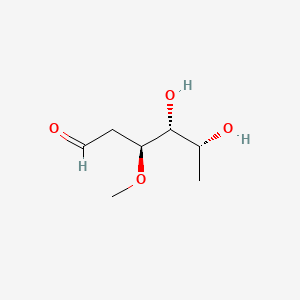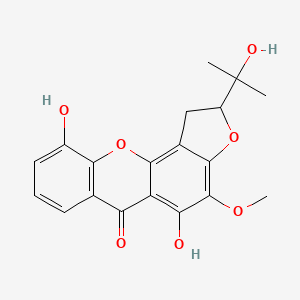
4-己烯-3-酮
描述
4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is a colorless to light yellow liquid with a pungent, acrid, and metallic odor. This compound is an unsaturated aldehyde and is known to occur naturally in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry .
科学研究应用
4-Hexen-3-one has various scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: It has been studied for its role in plant metabolism and as a flavoring agent.
Medicine: Research has explored its antibacterial properties, particularly against drug-resistant bacteria.
Industry: It is used in the perfume industry due to its fruity fragrance.
作用机制
Target of Action
4-Hexen-3-one is an unsaturated aldehyde . As an aldehyde, it primarily targets organic molecules with nucleophilic functional groups, such as amines and alcohols, in biochemical reactions .
Mode of Action
The compound’s mode of action involves the carbonyl group (C=O) in the aldehyde. The carbon atom in this group has a partial positive charge, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that aldehydes like 4-hexen-3-one can participate in various biochemical reactions, including nucleophilic addition and condensation reactions . These reactions can lead to the formation of larger organic molecules, affecting various biochemical pathways.
Result of Action
The result of 4-Hexen-3-one’s action can vary depending on the biochemical context. In some cases, it might lead to the formation of new organic compounds. For instance, it can react with hydroxylamine to form oximes .
Action Environment
The action of 4-Hexen-3-one can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature .
生化分析
Biochemical Properties
4-Hexen-3-one plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the biosynthesis of various secondary metabolites that contribute to the plant’s defense mechanisms and overall health. The compound interacts with several enzymes, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of 4-Hexen-3-one, leading to the formation of hydroxylated derivatives . These interactions are crucial for the compound’s metabolic transformation and subsequent biological activities.
Cellular Effects
4-Hexen-3-one exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways involved in stress responses and defense mechanisms. The compound has been shown to modulate the expression of genes related to oxidative stress and detoxification processes. Additionally, 4-Hexen-3-one affects cellular metabolism by altering the levels of key metabolites and enzymes involved in primary metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Hexen-3-one involves its interaction with specific biomolecules, leading to changes in cellular function. The compound binds to certain receptors and enzymes, resulting in the activation or inhibition of various signaling pathways. For instance, 4-Hexen-3-one can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to alterations in neuronal signaling and overall cellular communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hexen-3-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 4-Hexen-3-one can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to 4-Hexen-3-one in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over extended periods.
Dosage Effects in Animal Models
The effects of 4-Hexen-3-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, 4-Hexen-3-one can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage considerations in the application of 4-Hexen-3-one in various biological contexts.
Metabolic Pathways
4-Hexen-3-one is involved in several metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which facilitate its biotransformation and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-Hexen-3-one is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as lipid solubility and affinity for cellular membranes . These properties determine its distribution within different cellular compartments and tissues, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of 4-Hexen-3-one is critical for its activity and function. The compound is often found in the cytoplasm and associated with cellular membranes, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing 4-Hexen-3-one to specific subcellular compartments, influencing its biological activity and overall cellular function.
准备方法
Synthetic Routes and Reaction Conditions
4-Hexen-3-one can be synthesized through various methods:
Hydration of 4-hexene-2-yne: This method involves the hydration of 4-hexene-2-yne in an aqueous solution of sulfuric acid and mercuric sulfate.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-hexene-5-acetyl-4-one in methanol using palladium on calcium carbonate as a catalyst.
Dehydration of 4-hydroxy-3-hexanone: This method involves the dehydration of 4-hydroxy-3-hexanone to produce 4-hexen-3-one.
Industrial Production Methods
Industrial production methods for 4-hexen-3-one typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium on calcium carbonate as a catalyst is common in industrial settings .
化学反应分析
4-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals and chlorine atoms.
Reduction: Reduction of 4-hexen-3-one can yield saturated ketones or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals and chlorine atoms are common oxidizing agents used in atmospheric studies.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major products are saturated ketones or alcohols.
Substitution: The major products are substituted ketones or alcohols.
相似化合物的比较
4-Hexen-3-one can be compared with other similar compounds such as:
3-Penten-2-one: Another unsaturated ketone with similar reactivity but different odor characteristics.
3-Hepten-2-one: A longer-chain unsaturated ketone with similar chemical properties.
4-Phenyl-3-buten-2-one: An aromatic unsaturated ketone with distinct chemical and physical properties.
Uniqueness
4-Hexen-3-one is unique due to its specific structure, which imparts a distinct fruity fragrance and makes it valuable in the perfume industry. Its occurrence in natural sources and its role in plant metabolism also distinguish it from other similar compounds .
属性
CAS 编号 |
2497-21-4 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC 名称 |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
InChI 键 |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
SMILES |
CCC(=O)C=CC |
手性 SMILES |
CCC(=O)/C=C\C |
规范 SMILES |
CCC(=O)C=CC |
密度 |
0.855-0.861 |
Key on ui other cas no. |
50396-87-7 2497-21-4 |
物理描述 |
Colourless to yellow liquid; pugent, acrid, metallic odour |
Pictograms |
Flammable; Irritant |
溶解度 |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)


